molecular formula C5H8N4O B13103890 4-Hydrazinyl-5-methylpyrimidin-2-ol

4-Hydrazinyl-5-methylpyrimidin-2-ol

Cat. No.: B13103890
M. Wt: 140.14 g/mol
InChI Key: FDOOVVOSZYUIPT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-5-methylpyrimidin-2-ol (CAS 452323-84-1) is a chemical compound with the molecular formula C 5 H 8 N 4 O and a molecular weight of 140.14 g/mol . As a pyrimidine derivative featuring both a hydrazinyl substituent and a hydroxyl group, it serves as a versatile building block in organic synthesis and medicinal chemistry . The presence of multiple hydrogen bond donors and acceptors on the heterocyclic scaffold makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the synthesis of fused nitrogen-containing heterocycles or for use in metal-chelating ligands. Researchers value this compound for its potential in developing novel pharmaceutical candidates and agrochemical products . The reactive hydrazine group allows for the formation of azomethine imines, hydrazones, and other conjugates, enabling the exploration of structure-activity relationships in drug discovery projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

6-hydrazinyl-5-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-3-2-7-5(10)8-4(3)9-6/h2H,6H2,1H3,(H2,7,8,9,10)

InChI Key

FDOOVVOSZYUIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N=C1)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Pyrimidine Precursors

A common and effective approach to introduce the hydrazinyl group at the 4-position is hydrazinolysis of a suitable leaving group (typically a halide or thiol) on the pyrimidine ring.

  • Example procedure: Pyrimidine derivatives bearing a 4-chloro or 4-thiol substituent are treated with hydrazine hydrate in ethanol under reflux conditions. This reaction replaces the leaving group with a hydrazinyl (-NH-NH2) group at the 4-position, yielding the target 4-hydrazinylpyrimidin-2-ol derivative.

  • Reaction conditions: Reflux in ethanol, typically several hours, ensures complete substitution.

  • Reference: This method aligns with the synthesis of 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine derivatives, which is analogous to the 4-hydrazinyl substitution in pyrimidinols.

One-Pot Multi-Component Reactions for Pyrimidine Core Formation

  • The pyrimidine ring can be constructed via multi-component condensation reactions involving precursors such as benzaldehydes, ethyl cyanoacetate, and thiourea, followed by hydrazinolysis to install the hydrazinyl group.

  • This approach allows the simultaneous formation of the pyrimidine core and introduction of substituents, facilitating subsequent hydrazinolysis at the 4-position.

  • Reference: Recent advances in pyrimidine drug synthesis describe such multi-component reactions followed by hydrazinolysis to obtain hydrazinyl-substituted pyrimidines.

Direct Reaction of Guanidine Derivatives with Hydrazine-Containing Amines

  • Another method involves reacting guanidine hydrochloride with hydrazine-containing amines under inert atmosphere and elevated temperatures to form hydrazino-substituted pyrimidines.

  • For example, neopentyldiamine reacted with guanidine hydrochloride and hydrazine hydrate at 120–140°C under argon yields hydrazino pyrimidine derivatives in high purity and yield.

  • Reaction details: The reaction is carried out in a flask equipped with a condenser and magnetic stirrer, flushed with argon, heated in an oil bath, and stirred for several hours (e.g., 8–11 hours) at temperatures between 124°C to 147°C.

  • Purification: The crude product is purified by recrystallization from ethanol or isopropyl alcohol.

  • Reference: This method is exemplified in the synthesis of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydropyrimidines and can be adapted for related pyrimidin-2-ol derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield & Purity Notes
Hydrazinolysis of 4-chloropyrimidine 4-chloropyrimidine derivatives, hydrazine hydrate Reflux in ethanol, several hours High yield, clean substitution Straightforward nucleophilic substitution
Multi-component condensation + hydrazinolysis Benzaldehydes, ethyl cyanoacetate, thiourea, hydrazine hydrate One-pot reaction, reflux in ethanol Moderate to high yield Efficient for diverse pyrimidine derivatives
Guanidine + hydrazine-containing amines Guanidine hydrochloride, neopentyldiamine, hydrazine hydrate 120–147°C, inert atmosphere, 8–11 hours Up to 99.6% yield, >95% purity Requires inert atmosphere, careful temperature control

Detailed Research Findings and Notes

  • Inert Atmosphere and Temperature Control: The reaction involving guanidine hydrochloride and hydrazine-containing amines is sensitive to oxygen and moisture; hence, argon flushing and temperature control (110–160°C) are critical to achieve high purity and yield.

  • Ammonia Evolution: During the hydrazine incorporation step, ammonia is often evolved, indicating progress of the reaction and formation of the hydrazino group.

  • Purification Techniques: Repeated recrystallization from ethanol or isopropyl alcohol and drying under vacuum are effective in obtaining high-purity crystalline products.

  • Versatility: The hydrazinolysis method is versatile and can be applied to various substituted pyrimidines, allowing for structural modifications at other positions while installing the hydrazinyl group at C4.

  • Hydrazine Safety: Hydrazine hydrate is toxic and potentially hazardous; reactions should be performed with appropriate safety measures, including use of fume hoods and protective equipment.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-5-methylpyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-5-methylpyrimidin-2-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-5-methylpyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to interact with DNA and proteins makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 4-Hydrazinyl-6-methylpyrimidin-2-ol
  • 4-Hydrazinyl-5-ethylpyrimidin-2-ol
  • 4-Hydrazinyl-5-methylpyrimidin-2-thiol

Comparison: 4-Hydrazinyl-5-methylpyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

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